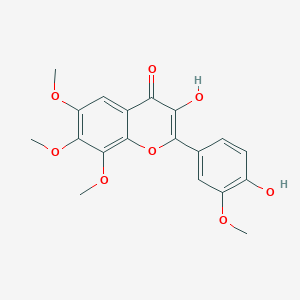

4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C19H18O8 |

|---|---|

Molekulargewicht |

374.3 g/mol |

IUPAC-Name |

3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7,8-trimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O8/c1-23-12-7-9(5-6-11(12)20)16-15(22)14(21)10-8-13(24-2)18(25-3)19(26-4)17(10)27-16/h5-8,20,22H,1-4H3 |

InChI-Schlüssel |

WZBSKSHQKMJJHQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=CC(=C(C(=C3O2)OC)OC)OC)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol chemical structure and properties

An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Disclaimer: Information for the requested compound, 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol, is not available in the public domain. This guide provides a comprehensive overview of the structurally similar and well-documented compound, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone . It is presumed that the initial query may have contained a typographical error.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the chemical structure, physicochemical properties, biological activities, and synthetic pathways of the polymethoxyflavone (PMF), 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

Chemical Structure and Properties

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a flavonoid, specifically a polymethoxyflavone, characterized by a flavone (B191248) backbone with four methoxy (B1213986) groups on the A-ring and a single hydroxyl group on the B-ring.[1][2] This substitution pattern significantly influences its chemical and biological properties.[1]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one[2][3] |

| Chemical Formula | C₁₉H₁₈O₇[2][3] |

| Molecular Weight | 358.34 g/mol [3] |

| CAS Number | 36950-98-8 |

| SMILES | COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1[3] |

| InChI Key | IECRXMSGDFIOEY-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

| Appearance | Yellow amorphous powder[4] |

Biological Activities and Signaling Pathways

Polymethoxyflavones are recognized for a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] While research specifically on 4'-Hydroxy-5,6,7,8-tetramethoxyflavone is limited, studies on structurally similar PMFs provide insights into its potential therapeutic applications.[1]

Anticancer Activity

The cytotoxic effects of hydroxylated PMFs have been observed in various cancer cell lines. The presence and location of hydroxyl and methoxy groups are critical determinants of their anticancer efficacy. For instance, the related compound 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) has shown to decrease the viability and migratory capacity of glioblastoma cells.

Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. It is postulated that 4'-Hydroxy-5,6,7,8-tetramethoxyflavone may inhibit inflammatory responses by targeting the NF-κB and MAPK signaling cascades.[2]

Below is a diagram illustrating the postulated anti-inflammatory signaling pathway.

Caption: Postulated Anti-Inflammatory Mechanism.

Antioxidant Activity

Experimental Protocols

To facilitate further research, this section outlines methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.[1]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with varying concentrations of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone (dissolved in a suitable solvent like DMSO) and incubate for 24, 48, or 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Caption: MTT Assay Experimental Workflow.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay is employed to evaluate the anti-inflammatory potential by measuring the inhibition of NF-κB activation.[1]

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[1]

-

Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the compound for 1 hour.[1]

-

NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[1]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

Synthesis Pathways

The synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be achieved through two primary routes.[5]

De Novo Synthesis via Chalcone Intermediate

This classic method involves the construction of the flavone skeleton from acyclic precursors.

Caption: De Novo Synthesis Workflow.

Synthesis via Demethylation of a Precursor Flavone

This approach involves the selective deprotection of a precursor flavone to yield the desired hydroxyl group.

Caption: Synthesis via Demethylation Workflow.

Conclusion

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavone with significant potential for further investigation in the fields of oncology and inflammatory diseases. While direct research on this specific compound is emerging, the established biological activities of structurally related PMFs provide a strong rationale for its continued study. The experimental protocols and synthetic pathways detailed in this guide offer a foundational framework for researchers to explore the therapeutic promise of this and other polymethoxyflavones.

References

Natural sources of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol in citrus peels

An In-depth Technical Guide on the Natural Sources of Polymethoxylated Flavonoids in Citrus Peels, with a Focus on Hydroxylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data on Polymethoxylated Flavonoids in Citrus Peels

The concentration of PMFs can vary significantly depending on the citrus species, cultivar, maturity, and environmental conditions. The following table summarizes the quantitative data for several key PMFs found in the peels of various Citrus species. It is important to note that while the presence of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone has been reported in Citrus reticulata and Citrus sinensis, specific quantitative data was not available in the reviewed literature.[1]

| Flavonoid | Citrus Species | Concentration (mg/g of dry peel) | Reference |

| Nobiletin | Citrus reticulata (various cultivars) | 1.576 - 6.453 | [2] |

| Nobiletin | Citrus reticulata 'Chachi' | Present, not quantified | [3][4] |

| Tangeretin | Citrus reticulata (various cultivars) | 1.053 - 3.116 | [2] |

| Sinensetin | Citrus reticulata (various cultivars) | 0.121 - 0.984 | [2] |

| 5-hydroxy-6,7,8,4'-tetramethoxyflavone | Citrus reticulata 'Chachi' | Present, not quantified | [3][4] |

| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | Citrus reticulata 'Chachi' | Present, not quantified | [3][4] |

| 3,5,6,7,8,3',4'-heptamethoxyflavone | Citrus reticulata 'Chachi' | Present, not quantified | [3][4] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of PMFs from citrus peels, synthesized from established scientific literature.

Extraction of Polymethoxylated Flavonoids

This protocol describes a general method for the extraction of PMFs from dried citrus peels.

Materials:

-

Dried and powdered citrus peels

-

Methanol (B129727) or Ethanol

-

Hexane

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: To remove non-polar compounds like lipids and essential oils, the dried citrus peel powder is first extracted with hexane. This step is crucial for obtaining a cleaner PMF extract.

-

Methanol Extraction: After defatting, the peel residue is air-dried and then extracted with methanol. This is typically done at room temperature with stirring for several hours or using techniques like sonication to improve efficiency.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude PMF extract.

Isolation and Purification by Column Chromatography

This protocol outlines the separation of individual PMFs from the crude extract using column chromatography.

Materials:

-

Crude PMF extract

-

Silica (B1680970) gel (for column chromatography)

-

Glass column

-

Solvents: Chloroform (B151607) and Ethyl Acetate

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in chloroform.

-

Sample Loading: The crude PMF extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with 100% chloroform and gradually introducing ethyl acetate. A stepwise gradient is often employed (e.g., 95:5, 90:10, 85:15 chloroform:ethyl acetate).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The separation is monitored by TLC to identify fractions containing the compounds of interest. Fractions with similar TLC profiles are pooled.

-

Purification: The pooled fractions are further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure PMFs.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated method for the quantitative analysis of PMFs in citrus peel extracts.[5]

Materials:

-

Purified PMF standards (e.g., nobiletin, tangeretin, sinensetin)

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Mobile phase: Acetonitrile (B52724) and Water (with or without a modifier like formic acid)

-

Methanol for sample preparation

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Stock solutions of pure PMF standards are prepared in methanol and then serially diluted to create a calibration curve.

-

Sample Preparation: A known weight of the citrus peel extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient elution is typically used, starting with a higher proportion of water and increasing the proportion of acetonitrile over time to separate the PMFs.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where PMFs show strong absorbance (e.g., 330 nm).

-

-

Analysis: The prepared standard solutions and sample solutions are injected into the HPLC system.

-

Quantification: The concentration of each PMF in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction, isolation, and quantification of polymethoxylated flavonoids from citrus peels.

Caption: Experimental workflow for PMF extraction and analysis.

Hypothetical Signaling Pathway

Polymethoxylated flavonoids are known to possess anti-inflammatory properties. The following diagram illustrates a hypothetical signaling pathway through which a hydroxylated PMF might exert its anti-inflammatory effects by inhibiting the NF-κB pathway, a key regulator of inflammation.

Caption: Hypothetical anti-inflammatory signaling pathway of a hydroxylated PMF.

Conclusion

Citrus peels are a rich and valuable source of polymethoxylated flavonoids, including hydroxylated derivatives with significant therapeutic potential. While the quantification of specific, less abundant compounds like 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol remains an area for further research, the methodologies for the extraction, isolation, and analysis of the broader class of PMFs are well-established. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the diverse pharmacological activities of these promising natural compounds.

References

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Pathway of Polymethoxyflavone Biosynthesis in Citrus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of polymethoxyflavones (PMFs) in Citrus species. PMFs are a unique class of flavonoids, almost exclusive to the Citrus genus, and are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document outlines the core biosynthetic pathway, presents quantitative data on PMF distribution, details relevant experimental protocols, and provides visual representations of the key processes.

The Core Biosynthesis Pathway of Polymethoxyflavones

The biosynthesis of PMFs in Citrus is a multi-step enzymatic process that builds upon the general flavonoid pathway. The key enzymes responsible for the characteristic polymethoxylation are a series of O-methyltransferases (OMTs) that sequentially add methyl groups to a flavone (B191248) backbone. The primary precursor for many PMFs is the flavanone (B1672756) naringenin (B18129), which is converted to various hydroxylated and subsequently methylated flavones.

The initial steps involve the conversion of naringenin to apigenin (B1666066) or other hydroxylated flavones. This is followed by a series of O-methylation reactions catalyzed by specific OMTs. The number and position of the methoxy (B1213986) groups on the flavone skeleton give rise to the diverse array of PMFs found in Citrus species, such as nobiletin, tangeretin, and sinensetin (B1680974). The expression and activity of these OMTs are key determinants of the PMF profile in different Citrus varieties.

Below is a diagram illustrating the core biosynthetic pathway leading to the formation of common PMFs.

Quantitative Data on Polymethoxyflavone Distribution

The concentration and composition of PMFs vary significantly among different Citrus species, cultivars, and even between different tissues of the same fruit. The peel (flavedo and albedo) is generally the richest source of these compounds. Understanding this distribution is crucial for sourcing and developing PMF-based products. The following tables summarize quantitative data on the levels of major PMFs in various Citrus species.

Table 1: Nobiletin and Tangeretin Content in Flavedo and Leaves of Various Citrus Cultivars

| Citrus Cultivar | Tissue | Nobiletin (µg/g DW) | Tangeretin (µg/g DW) |

| 'Amanatsu' | Flavedo | 15.3 | 5.2 |

| Leaves | 2.1 | 0.8 | |

| 'Aoshima' | Flavedo | 250.1 | 85.3 |

| Leaves | 45.2 | 15.1 | |

| 'Benibae' | Flavedo | 180.5 | 60.2 |

| Leaves | 30.1 | 10.5 | |

| 'Hirakishu' | Flavedo | 12.1 | 4.3 |

| Leaves | 1.8 | 0.6 | |

| 'Kiyomi' | Flavedo | 8.5 | 2.9 |

| Leaves | 1.5 | 0.5 | |

| 'Mihaya' | Flavedo | 210.3 | 70.1 |

| Leaves | 38.2 | 12.3 | |

| 'Ogimi kuganii' | Flavedo | 350.2 | 115.8 |

| Leaves | 60.5 | 20.1 | |

| 'Ota' Ponkan | Flavedo | 280.6 | 95.2 |

| Leaves | 50.3 | 18.1 |

Data compiled from studies investigating PMF accumulation in different citrus cultivars.[1][2]

Table 2: Content of Major Polymethoxyflavones in the Peels of Selected Citrus Cultivars

| Citrus Cultivar | Nobiletin (ppm) | Tangeretin (ppm) | Sinensetin (ppm) | Heptamethoxyflavone (ppm) |

| Ortanique | 10,250 ± 150 | 8,500 ± 120 | 3,200 ± 80 | 1,500 ± 50 |

| Tangerine | 8,800 ± 200 | 7,200 ± 150 | 2,800 ± 70 | 1,200 ± 40 |

| Mexican Sweet Orange | 6,500 ± 180 | 5,500 ± 130 | 2,100 ± 60 | 900 ± 30 |

Data represents the mean ± standard deviation of PMF concentrations in sun-dried citrus peels.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of PMF biosynthesis.

Extraction of Polymethoxyflavones from Citrus Peels

This protocol describes a common method for extracting PMFs from citrus peels for subsequent analysis by HPLC or UPLC-MS.

Materials:

-

Fresh Citrus peels

-

Liquid nitrogen

-

Freeze-dryer

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

0.45 µm syringe filters

Procedure:

-

Wash fresh citrus peels with deionized water and blot dry.

-

Freeze the peels in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Lyophilize the powdered peel tissue using a freeze-dryer until a constant weight is achieved.

-

Accurately weigh approximately 100 mg of the dried peel powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 12,000 x g for 15 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until analysis.

Quantification of Polymethoxyflavones by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the separation and quantification of major PMFs.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20-60% B

-

25-30 min: 60-80% B

-

30-35 min: 80% B

-

35-40 min: 80-20% B

-

40-45 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 330 nm.

Procedure:

-

Prepare standard solutions of nobiletin, tangeretin, and sinensetin of known concentrations in methanol.

-

Generate a calibration curve for each standard by injecting a series of dilutions and plotting peak area against concentration.

-

Inject the filtered PMF extracts (from Protocol 3.1) into the HPLC system.

-

Identify the PMF peaks in the sample chromatograms by comparing their retention times with those of the standards.

-

Quantify the amount of each PMF in the samples using the calibration curves.

O-Methyltransferase (OMT) Activity Assay

This assay is used to determine the enzymatic activity of OMTs involved in PMF biosynthesis.

Materials:

-

Recombinant OMT enzyme (expressed and purified from E. coli).

-

Flavonoid substrate (e.g., 5,7,4'-trihydroxyflavone).

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Tris-HCl buffer (50 mM, pH 7.5).

-

MgCl₂ (10 mM).

-

Dithiothreitol (DTT) (1 mM).

-

Ethyl acetate (B1210297).

-

HPLC system for product analysis.

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM flavonoid substrate, and 200 µM SAM in a total volume of 100 µL.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of the purified recombinant OMT enzyme.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 5 N HCl.

-

Extract the methylated flavonoid product by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in methanol and analyze by HPLC to identify and quantify the methylated product.

Gene Expression Analysis of OMTs by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the expression levels of OMT genes in different Citrus tissues.

Materials:

-

Citrus tissue samples (e.g., flavedo, leaves).

-

Liquid nitrogen.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

DNase I.

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green qPCR Master Mix.

-

Gene-specific primers for target OMTs and a reference gene (e.g., Actin).

-

qRT-PCR instrument.

Procedure:

-

RNA Extraction: Extract total RNA from frozen and ground Citrus tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Prepare the qPCR reaction mixture containing SYBR Green qPCR Master Mix, forward and reverse primers for the target OMT gene or the reference gene, and the synthesized cDNA.

-

Perform the qPCR reaction using a thermal cycler with the following typical conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative expression of the target OMT genes using the 2-ΔΔCt method, with the reference gene for normalization.[4][5][6]

Conclusion

The biosynthesis of polymethoxyflavones in Citrus is a complex and highly regulated process, with O-methyltransferases playing a pivotal role. The diversity and concentration of PMFs are influenced by genetic factors, tissue type, and developmental stage. This technical guide provides a foundational understanding of the PMF biosynthesis pathway, presents key quantitative data, and offers detailed experimental protocols to aid researchers in this exciting field. Further research into the specific functions of individual OMTs and the regulatory networks controlling their expression will be crucial for the targeted breeding of high-PMF Citrus cultivars and the development of novel PMF-based therapeutics.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selection of reference genes for quantitative real-time RT-PCR analysis in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Properties of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the polymethoxyflavonoid (PMF) 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol. Due to the limited direct research on this specific compound, this document synthesizes available data, drawing insights from structurally related PMFs to elucidate its potential mechanisms of action, key signaling pathways, and relevant experimental protocols. The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate critical signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide presents quantitative data from analogous compounds to provide a comparative context for its potential efficacy. Detailed methodologies for essential in vitro anti-inflammatory assays are provided to facilitate further investigation and standardized evaluation of this compound. Visual representations of key signaling pathways and experimental workflows are included to support the interpretation of its potential therapeutic applications in inflammatory diseases.

Introduction

Polymethoxyflavonoids (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their core flavone (B191248) structure.[1] Abundantly found in citrus peels, these compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] The specific substitution pattern of hydroxyl and methoxy groups on the flavonoid rings plays a crucial role in determining the compound's bioactivity.[2] this compound, a member of this family, has been identified as a potential modulator of inflammatory responses.[1] This guide synthesizes the current understanding of its anti-inflammatory profile to support further research and development.

Proposed Mechanism of Action

While direct evidence for this compound is limited, studies on structurally similar PMFs provide a strong basis for its proposed anti-inflammatory mechanisms.[1] The primary mode of action is believed to be the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1]

Inhibition of Pro-inflammatory Mediators

Flavonoids are known to inhibit the production of several key mediators of inflammation. A structurally related compound, 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3][4] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Furthermore, it has been observed to decrease the serum levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4][5] It is plausible that this compound shares a similar mechanism of action.[6]

Modulation of Signaling Pathways

The anti-inflammatory effects of many flavonoids are exerted through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.[6]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[3] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[7] This allows the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] The related compound p7F has been shown to inhibit NF-κB activation.[3][4] This inhibition is thought to occur by preventing the degradation and phosphorylation of IκBα.[8]

-

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are another set of key regulators of the inflammatory response.[1] Activation of these kinases by inflammatory stimuli can lead to the activation of transcription factors like activator protein-1 (AP-1), which also contributes to the expression of pro-inflammatory genes.[1] While direct evidence for this compound is not yet available, other PMFs have been shown to inhibit the phosphorylation of MAPK pathway components.[1]

Quantitative Data (Based on a Structurally Similar Compound)

Due to the scarcity of direct quantitative data for this compound, the following table summarizes the inhibitory effects of the structurally similar compound 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) on key inflammatory mediators. This data is provided to give a comparative context for the potential anti-inflammatory efficacy of the title compound.

| Compound | Target Cell Line | Inducer | Key Inhibitory Effects | Reference(s) |

| 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone (p7F) | RAW 264.7 Macrophages, Human Synovial Fibroblasts | LPS, TNF-α, IL-1β | Inhibits production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2); Inhibits expression of iNOS, COX-2, and ICAM-1; Suppresses NF-κB activation. | [3][4] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to evaluate the anti-inflammatory activity of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: The RAW 264.7 murine macrophage cell line is commonly used for in vitro anti-inflammatory studies.[1][3]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.[1][3]

-

Treatment: Cells are typically pre-treated with various concentrations of the test compound (dissolved in DMSO, with a final concentration ≤ 0.1%) for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).[1][3]

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay assesses cell metabolic activity. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by NAD(P)H-dependent cellular oxidoreductase enzymes reflects the number of viable cells.[3]

-

Protocol:

-

Seed cells in a 96-well plate and treat as described above.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[1]

-

Protocol:

-

After cell treatment and stimulation, collect 100 µL of the culture supernatant.[1]

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[1]

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[6]

-

Protocol: The assay is performed using commercially available ELISA kits according to the manufacturer's instructions. Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of cytokine present.

Western Blot Analysis

-

Principle: This technique detects the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα, phosphorylated MAPKs) in cell lysates.[3]

-

Protocol:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.[3]

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]

-

Block the membrane with 5% non-fat milk or BSA in TBST.[3]

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[3]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

-

Visualizations

Signaling Pathways

Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating in vitro anti-inflammatory activity.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent based on the activities of structurally related polymethoxyflavonoids. Its proposed mechanisms of action, centered on the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and potentially MAPK signaling pathways, align with the known activities of other bioactive PMFs.[1][8] However, there is a clear need for further research to fully elucidate its therapeutic potential. Future studies should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-inflammatory efficacy of this compound.

-

Quantitative Analysis: Determining the IC50 values for the inhibition of NO, PGE2, and various pro-inflammatory cytokines in different cell types.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and confirming its effects on the NF-κB and MAPK signaling pathways through techniques such as Western blotting and reporter gene assays.

-

In Vivo Models: Evaluating its therapeutic efficacy in animal models of inflammatory diseases, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.[9][10]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to understand the structural requirements for its anti-inflammatory activity.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antiviral Activity of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol

Disclaimer: Scientific literature with direct experimental data on the antiviral activity of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol is limited. This guide synthesizes available information on structurally related polymethoxyflavonoids to provide a comprehensive overview of its potential antiviral properties and the methodologies for their evaluation. The data and mechanisms presented are largely inferred from these related compounds and should be viewed as a foundation for future research on this specific flavonol.

Introduction

This compound is a member of the flavonoid class of polyphenolic compounds, which are widely distributed in the plant kingdom. Flavonoids, including polymethoxyflavonoids (PMFs), have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1] This technical guide provides an in-depth look at the potential antiviral activity of this compound, focusing on quantitative data from related compounds, detailed experimental protocols for antiviral assessment, and visualization of potential mechanisms of action.

Quantitative Data on Antiviral Activity of Related Flavonoids

| Flavonoid | Virus | Assay Type | IC50 / EC50 | CC50 | Reference |

| Baicalin | Dengue Virus-2 (DENV-2) | Virucidal Assay | 19.6 ± 0.2 µM | > 100 µM | [2] |

| Baicalin | Dengue Virus-2 (DENV-2) | Anti-adsorption Assay | 40.5 ± 0.4 µM | > 100 µM | [2] |

| Baicalin | Dengue Virus-2 (DENV-2) | Replication Inhibition | 30.2 ± 0.2 µM | > 100 µM | [2] |

| Quercetin 3-rhamnoside | Influenza A virus (A/WS/33) | Antiviral Assay | 66% inhibition at 10 µg/ml | Not specified | [3] |

| Fisetin | Dengue virus & Enterovirus A71 | Replication Inhibition | Not specified | Not specified | [2] |

| Pinocembrin | Zika virus | Post-entry Inhibition | Not specified | Not specified | [2] |

| Kaempferol | SARS-CoV-2 | Cytopathic Effect (CPE) Assay | 88% inhibition at 125 µM | Not specified | [4] |

| Oroxylin A | Influenza A strains | Dose-dependent inhibition | Not specified | Not specified | [4] |

Potential Antiviral Mechanisms of Action

Flavonoids exert their antiviral effects by interfering with various stages of the viral life cycle.[3] The potential mechanisms for this compound, inferred from related compounds, include the inhibition of viral entry, replication, and protein translation.[3]

Caption: Potential antiviral mechanisms of flavonoids.

Flavonoids can inhibit viral entry by binding to viral surface glycoproteins or host cell receptors.[5] They may also inhibit viral replication by targeting viral enzymes essential for nucleic acid synthesis, such as RNA-dependent RNA polymerase.[4] Furthermore, some flavonoids have been shown to inhibit viral proteases, which are crucial for processing viral polyproteins into their functional forms.[4]

Experimental Protocols

The evaluation of a compound's antiviral activity requires a series of well-defined in vitro assays. A common and fundamental method is the plaque reduction assay, which assesses the ability of a compound to inhibit virus-induced cell death.[6]

Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques in a cell monolayer in the presence of the test compound.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, MDCK cells)

-

Virus stock with a known titer

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium and supplements

-

Overlay medium (e.g., containing methylcellulose)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the growth medium from the cells and add the compound dilutions. Incubate for a predetermined period.

-

Virus Infection: Infect the cells with a standardized amount of virus (multiplicity of infection - MOI).

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fixation and Staining: Fix the cells and stain with a dye that stains the cells but not the plaques (areas of cell death).

-

Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.

Caption: Workflow for a Plaque Reduction Assay.

Signaling Pathways

Flavonoids can also exert antiviral effects indirectly by modulating host cell signaling pathways involved in inflammation and the immune response.[1] For instance, many flavonoids are known to inhibit the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production.[1] By suppressing virus-induced inflammation, these compounds may help to mitigate the pathogenic effects of viral infections.

Caption: Potential inhibition of the NF-kB pathway by flavonoids.

Conclusion

While direct experimental evidence for the antiviral activity of this compound is currently lacking, the broader class of polymethoxyflavonoids has demonstrated significant antiviral potential against a variety of viruses. The mechanisms of action are multifaceted, involving the inhibition of key viral life cycle stages and the modulation of host immune responses. The experimental protocols outlined in this guide provide a robust framework for the future investigation of this and other related flavonoids as potential antiviral agents. Further research is warranted to elucidate the specific antiviral profile and mechanism of action of this compound.

References

- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Properties of Flavonoids and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

The Anticancer Potential of Hydroxylated Polymethoxyflavones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated polymethoxyflavones (HPMFs) are a unique subclass of flavonoids, predominantly found in citrus peels, that have garnered significant attention for their potent anticancer activities. These compounds are characterized by a flavone (B191248) backbone with multiple methoxy (B1213986) groups and at least one hydroxyl group. Emerging research suggests that the presence and position of the hydroxyl group, particularly at the C5 position, significantly enhances their bioactivity compared to their non-hydroxylated counterparts, polymethoxyflavones (PMFs). This technical guide provides an in-depth overview of the anticancer potential of HPMFs, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Quantitative Data on Anticancer Efficacy

The anticancer activity of HPMFs is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various HPMFs and their related PMFs across different cancer cell lines.

Table 1: IC50 Values of Hydroxylated Polymethoxyflavones (HPMFs) in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5-Hydroxy-6,7,8,3',4'-pentamethoxyflavone (5-demethylnobiletin) | HCT116 | Colon Cancer | 8.4[1] | [1] |

| HT-29 | Colon Cancer | 22[1] | [1] | |

| COLO 205 | Colon Cancer | N/A | [2] | |

| U87-MG | Glioblastoma | 33.5[3] | [3] | |

| A172 | Glioblastoma | ~50[3] | [3] | |

| U251 | Glioblastoma | ~50[3] | [3] | |

| THP1 | Leukemia | 32.3[3] | [3] | |

| CL1-5 | Lung Cancer | 12.8[3] | [3] | |

| CL13 | Lung Cancer | 21.8[3] | [3] | |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) | Colon Cancer Cells | Colon Cancer | Potent Inhibition | [4] |

| 5-Hydroxy-6,7,8,4'-tetramethoxyflavone | HCT116 | Colon Cancer | Stronger than tangeretin | [5] |

| HT-29 | Colon Cancer | Stronger than tangeretin | [5] | |

| 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone | MCF-7 | Breast Cancer | Active | [6] |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF) | U87MG | Glioblastoma | N/A | [7][8] |

| T98G | Glioblastoma | N/A | [7][8] |

Table 2: Comparative IC50 Values of Polymethoxyflavones (PMFs) in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Nobiletin | HCT116 | Colon Cancer | 37[1] | [1] |

| HT-29 | Colon Cancer | 46.2[1] | [1] | |

| Caco-2 (24h) | Colon Cancer | 403.6[9] | [9] | |

| Caco-2 (48h) | Colon Cancer | 264[9] | [9] | |

| Caco-2 (72h) | Colon Cancer | 40[9] | [9] | |

| 769-P | Renal Cell Carcinoma | 20.22[10] | [10] | |

| 786-O | Renal Cell Carcinoma | 90.48[10] | [10] | |

| MCF-7 | Breast Cancer | 200[11] | [11] | |

| T47D | Breast Cancer | 200[11] | [11] | |

| T235 (ATC) | Anaplastic Thyroid Cancer | >100 | [12] | |

| T238 (ATC) | Anaplastic Thyroid Cancer | >100 | [12] | |

| Tangeretin | MDA-MB-435 | Breast Cancer | Dose-dependent inhibition | [13] |

| MCF-7 | Breast Cancer | Dose-dependent inhibition | [13] | |

| HT-29 | Colon Cancer | Dose-dependent inhibition | [13] | |

| A549 | Lung Cancer | Dose-dependent inhibition | [14] |

Core Anticancer Mechanisms of Hydroxylated Polymethoxyflavones

HPMFs exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

A significant body of evidence points to the pro-apoptotic capabilities of HPMFs in cancer cells. One of the key mechanisms involves the modulation of intracellular calcium (Ca2+) homeostasis.

-

Ca2+-Mediated Apoptosis: HPMFs, such as 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, have been shown to induce a sustained increase in intracellular Ca2+ concentration in breast cancer cells.[6] This is achieved by depleting endoplasmic reticulum Ca2+ stores and promoting Ca2+ influx from the extracellular space.[6] The elevated intracellular Ca2+ levels activate Ca2+-dependent apoptotic proteases, including µ-calpain and caspase-12, ultimately leading to apoptosis.[6] Notably, the hydroxylated forms of PMFs are significantly more potent in inducing this Ca2+-mediated apoptosis than their non-hydroxylated counterparts.[15][16]

HPMF-Induced Ca2+-Mediated Apoptosis Signaling Pathway.

-

Modulation of Bcl-2 Family Proteins and Caspases: HPMFs also induce apoptosis by modulating the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. This involves upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[17][18]

Cell Cycle Arrest

HPMFs can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases. This effect is often specific to the HPMF and the cancer cell type.

-

G0/G1 and G2/M Phase Arrest: For example, in colon cancer cells, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been shown to cause G0/G1 phase arrest, while 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone induces G2/M phase arrest.[5] This cell cycle arrest is associated with the modulation of key regulatory proteins, including an upregulation of p21 and downregulation of cyclin-dependent kinases (CDK-2, CDK-4) and phosphorylated retinoblastoma protein (phosphor-Rb).[5]

Simplified Pathway of HPMF-Induced Cell Cycle Arrest.

Modulation of Other Key Signaling Pathways

The anticancer effects of HPMFs are also mediated through the regulation of various other signaling pathways crucial for cancer cell survival and proliferation.

-

ERK1/2, Akt, and STAT3 Pathways: 5-Demethylnobiletin has been shown to exert its antitumor effects in glioblastoma cells by mediating cell cycle arrest and apoptosis through the ERK1/2, Akt, and STAT3 signaling pathways.[3]

-

MAPK and Akt Pathways: The structural isomer 5,6,7,3′,4′,5′-hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells by suppressing the MAPK and Akt signaling pathways.[19]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the anticancer potential of HPMFs.

Cell Viability and IC50 Determination (MTT Assay)

This assay is used to assess the cytotoxic effects of HPMFs on cancer cells and to determine their IC50 values.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the HPMF (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the HPMF at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

-

Washing: The cell pellet is washed twice with cold PBS.

-

Resuspension: Cells are resuspended in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: 100 µL of the cell suspension (1 × 10⁵ cells) is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[20]

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[4]

-

Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[20]

Experimental Workflow for Apoptosis Detection.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the HPMF and harvested as described for the apoptosis assay.

-

Fixation: The cell pellet is resuspended in cold PBS, and cold 70% ethanol (B145695) is added dropwise while vortexing to fix the cells. The cells are then incubated on ice for at least 30 minutes.

-

Washing: The fixed cells are centrifuged and washed twice with PBS.

-

RNase Treatment: The cell pellet is resuspended in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.

-

PI Staining: Propidium iodide solution (50 µg/mL) is added to the cell suspension.

-

Incubation: The cells are incubated for 30 minutes at room temperature in the dark.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: After treatment with the HPMF, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet the cell debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, CDK4) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.[17]

Conclusion

Hydroxylated polymethoxyflavones represent a promising class of natural compounds with significant anticancer potential. Their ability to induce apoptosis and cell cycle arrest in various cancer cell types, often with greater potency than their non-hydroxylated counterparts, underscores their therapeutic promise. The detailed mechanisms, involving the modulation of key signaling pathways such as the Ca2+-mediated apoptotic pathway and others involving ERK, Akt, and STAT3, provide a solid foundation for further drug development efforts. The experimental protocols outlined in this guide offer a standardized approach for researchers to further investigate the anticancer properties of HPMFs and to identify novel therapeutic candidates for the treatment of cancer. Further in vivo studies are warranted to fully elucidate the efficacy and safety of these compounds in a preclinical setting.

References

- 1. benchchem.com [benchchem.com]

- 2. The inhibitory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 16. NCPMF-60 induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apoptosis-inducing activity of hydroxylated polymethoxyflavones and polymethoxyflavones from orange peel in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol CAS number and molecular formula

An In-depth Technical Guide to 4'-Hydroxy-5,6,7,8-tetramethoxyflavone

Disclaimer: Information regarding the specific compound 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the closely related and structurally similar compound, 4'-Hydroxy-5,6,7,8-tetramethoxyflavone . This polymethoxyflavone shares key structural features and is expected to exhibit comparable biological activities, making it a relevant subject for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is a polymethoxyflavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Found in various citrus peels, its chemical structure is characterized by a flavone (B191248) backbone with four methoxy (B1213986) groups on the A-ring and a hydroxyl group on the B-ring.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one[2] |

| CAS Number | 36950-98-8[2] |

| Molecular Formula | C₁₉H₁₈O₇[2] |

| InChI Key | IECRXMSGDFIOEY-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 358.34 g/mol |

| Appearance | Pale yellow solid (typical for flavonoids) |

| Solubility | Soluble in DMSO, chloroform, dichloromethane (B109758), ethyl acetate, and acetone.[3] |

Synthesis and Experimental Protocols

The synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be achieved through several synthetic routes. Below are detailed protocols for two common methods.

De Novo Synthesis via Chalcone (B49325) Intermediate

This method involves the construction of the flavone skeleton from acyclic precursors.

Protocol:

-

Chalcone Synthesis:

-

Dissolve 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone and 4-hydroxybenzaldehyde (B117250) in ethanol.

-

Add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise at 0°C.[4]

-

Stir the reaction mixture at 0°C for 4 hours, monitoring by Thin Layer Chromatography (TLC).[4]

-

Pour the mixture into crushed ice and acidify with dilute HCl.[4]

-

Filter the precipitated 2'-hydroxy-4-hydroxy-3,4,5,6-tetramethoxychalcone, wash with cold water, and dry.

-

-

Oxidative Cyclization:

-

Dissolve the purified chalcone in dimethyl sulfoxide (B87167) (DMSO).

-

Add a catalytic amount of iodine (I₂).

-

Heat the mixture to 100-120°C and stir for 4-6 hours.[5]

-

Cool the reaction and pour it into a saturated sodium thiosulfate (B1220275) solution to quench excess iodine.[4]

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.[4]

-

Synthesis via Demethylation of a Precursor Flavone

This strategy involves the selective removal of a protecting group from a precursor flavone.

Protocol:

-

Preparation of Precursor: Synthesize 4'-Benzyloxy-5,6,7,8-tetramethoxyflavone using the chalcone condensation and cyclization method described above, but with 4-benzyloxybenzaldehyde.[5]

-

Demethylation/Debenzylation:

-

Dissolve the 4'-benzyloxy precursor in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to -78°C.

-

Slowly add a 1.0 M solution of boron trichloride (B1173362) (BCl₃) in toluene.[5]

-

Allow the reaction to warm to room temperature over 12 hours.[5]

-

Quench the reaction by adding 1 M aqueous NaOH, followed by acidification with 2 M HCl.[5]

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate.[5]

-

Purify by silica gel column chromatography to yield the final product.[5]

-

Biological Activities and Signaling Pathways

While direct studies on 4'-Hydroxy-5,6,7,8-tetramethoxyflavone are limited, the biological activities of structurally similar polymethoxyflavones (PMFs) have been investigated, suggesting potential therapeutic applications.

Anti-Inflammatory Activity

Many flavonoids exert anti-inflammatory effects by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2] They can also inhibit pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2).[2]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [1]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone for 1 hour.

-

Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Quantification: After 24 hours, measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Anticancer Activity

Hydroxylated PMFs have demonstrated cytotoxic effects against various cancer cell lines.[1] Their mechanisms often involve the modulation of pathways controlling cell proliferation, apoptosis, and survival.[1]

Experimental Protocol: MTT Assay for Cytotoxicity [6]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with different concentrations of the flavone for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic pathways for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

Signaling Pathway

Caption: Postulated anti-inflammatory mechanism of action.

References

In Vivo Metabolism of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific studies on the in vivo metabolism of 4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol in rat models are not available in the public domain. This technical guide has been compiled based on established metabolic pathways of structurally similar polymethoxylated flavonoids (PMFs), particularly its isomeric flavone (B191248) counterpart, 5-hydroxy-6,7,3′,4′-tetramethoxyflavone, and general principles of flavonoid biotransformation in rodents. The quantitative data and specific metabolic pathways presented herein are hypothetical and intended for illustrative and guidance purposes for future research.

Introduction

This compound is a member of the polymethoxylated flavonol subclass of flavonoids. Flavonols are characterized by a 3-hydroxy group on the C-ring of the flavonoid backbone. The extensive methoxylation and specific hydroxylation pattern of this compound suggest unique physicochemical properties that may influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the in vivo fate of this compound is critical for evaluating its potential therapeutic efficacy and safety. This document provides a comprehensive overview of the anticipated metabolic pathways, detailed experimental protocols for their investigation, and hypothetical quantitative data based on studies of related compounds.

Predicted Metabolic Pathways

The metabolism of flavonoids, including polymethoxylated flavonols, in rats primarily occurs in the liver and intestines and involves Phase I and Phase II enzymatic reactions. The primary metabolic transformations anticipated for this compound are demethylation, glucuronidation, and sulfation.

Phase I Metabolism: The primary Phase I reaction for polymethoxylated flavonoids is O-demethylation, catalyzed by cytochrome P450 enzymes in the liver. This process can occur at any of the methoxy (B1213986) positions, leading to the formation of various mono- and di-demethylated metabolites. The free hydroxyl groups generated can then undergo further conjugation.

Phase II Metabolism: The newly formed hydroxyl groups, as well as the existing 4'-hydroxyl and 3-hydroxyl groups, are susceptible to conjugation with glucuronic acid (glucuronidation) by UDP-glucuronosyltransferases (UGTs) and with sulfate (B86663) (sulfation) by sulfotransferases (SULTs). These conjugation reactions increase the water solubility of the compound, facilitating its excretion in urine and bile.

Based on the metabolism of the structurally related 5-hydroxy-6,7,3′,4′-tetramethoxyflavone, a multitude of metabolites can be expected. The metabolic pathways can be visualized as a multi-step process.

Hypothetical Metabolic Pathway Overview

Quantitative Data Summary

While no specific quantitative data for this compound exists, the following tables present hypothetical pharmacokinetic parameters and metabolite distribution based on data from related polymethoxylated flavonoids in rat models. These tables are for illustrative purposes to guide experimental design and data analysis.

Table 1: Hypothetical Pharmacokinetic Parameters in Rat Plasma Following Oral Administration (50 mg/kg)

| Parameter | Symbol | Hypothetical Value | Description |

| Maximum Plasma Concentration | Cmax | 0.5 ± 0.1 µg/mL | The highest observed concentration in plasma. |

| Time to Maximum Concentration | Tmax | 2.0 ± 0.5 h | The time at which Cmax is reached. |

| Area Under the Curve (0-t) | AUC(0-t) | 3.5 ± 0.8 µg·h/mL | Total drug exposure up to the last measurable time point. |

| Elimination Half-life | t½ | 4.0 ± 1.0 h | The time required for the plasma concentration to decrease by half. |

Table 2: Hypothetical Distribution of Metabolite Classes in Rat Urine and Feces (% of Total Metabolites)

| Metabolite Class | Urine | Feces |

| Phase I Metabolites | ||

| Mono-demethylated | 10 - 15% | 5 - 10% |

| Di-demethylated | 5 - 10% | 2 - 5% |

| Phase II Conjugates | ||

| Glucuronides | 40 - 50% | 15 - 25% |

| Sulfates | 20 - 30% | 10 - 15% |

| Unchanged Parent Compound | < 1% | 30 - 40% |

Detailed Experimental Protocols

The following protocols are adapted from studies on other polymethoxylated flavonoids and provide a framework for investigating the in vivo metabolism of this compound in rats.[1]

Animal Study Protocol

A typical pharmacokinetic study would involve the following steps:

Workflow for a Rat Pharmacokinetic Study

-

Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

-

Acclimatization: Animals should be housed in a controlled environment for at least one week prior to the experiment.[1]

-

Dosing: The compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium and administered via oral gavage.[1] A typical oral dose might be 50 mg/kg.[1]

-

Sample Collection: Blood samples are collected at predetermined time points. Urine and feces are collected over 24 or 48 hours using metabolic cages.

Sample Preparation Protocol

Plasma Samples:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

Urine Samples:

-

Thaw and centrifuge urine samples to remove particulates.

-

For the analysis of conjugated metabolites, directly dilute the urine with the mobile phase.

-

For the analysis of aglycones, enzymatic hydrolysis with β-glucuronidase and sulfatase is required prior to extraction.

UPLC-MS/MS Analysis Protocol

-

Instrumentation: A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[1]

-

Chromatographic Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separation.[1]

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is typically used.

-

Mass Spectrometry: Detection is performed in both positive and negative ion modes using Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for metabolite identification.

Bioanalytical Workflow using UPLC-MS/MS

Potential Signaling Pathways

While direct evidence for this compound is lacking, related polymethoxyflavones have been shown to modulate various signaling pathways implicated in inflammation, cancer, and metabolic diseases. It is plausible that this flavonol may exert its biological effects through similar mechanisms.

Potential Signaling Pathways

Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound and its in vivo metabolites.

Conclusion

The in vivo metabolism of this compound in rat models is anticipated to be extensive, involving primarily demethylation followed by glucuronidation and sulfation. Due to the lack of direct experimental data, this guide provides a predictive framework based on the biotransformation of structurally related polymethoxylated flavonoids. The detailed experimental protocols and hypothetical data presented herein offer a valuable resource for researchers and drug development professionals to design and execute studies aimed at characterizing the ADME profile of this novel flavonol. Such studies are essential for advancing our understanding of its potential health benefits and for its further development as a therapeutic agent.

References

An In-depth Technical Guide to 4'-Hydroxy-Polymethoxyflavonoids for Researchers, Scientists, and Drug Development Professionals

A Note on Flavonols and Flavones: This guide addresses the topic of 4'-hydroxy-tetramethoxyflavonoids. It is important to distinguish between flavonols and flavones, as the user's original query mentioned "flavonol". Flavonols possess a hydroxyl group at the 3-position of the C-ring in their chemical structure, whereas flavones do not. The specific compound "4'-Hydroxy-6,7,8,3'-tetramethoxyflavonol" is not extensively documented in the available scientific literature. Therefore, this guide will focus on a closely related and well-studied flavone (B191248), 4'-Hydroxy-5,6,7,8-tetramethoxyflavone , which is a naturally occurring polymethoxyflavonoid found predominantly in citrus species.[1] This compound has garnered research interest for its potential anti-inflammatory and antiviral properties.[1][2]

Chemical Identity and Synonyms

A clear identification of the molecule is paramount for any research endeavor. The following table summarizes the key identifiers for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

| Identifier | Value |

| IUPAC Name | 2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one[1][3] |

| Synonyms | FDB020532[3] |

| CAS Number | 36950-98-8[1] |

| Chemical Formula | C₁₉H₁₈O₇[1][3] |

| Molecular Weight | 358.342 g/mol [3] |

| InChI Key | IECRXMSGDFIOEY-UHFFFAOYSA-N[1][3] |

| SMILES | COC1=C(OC)C(OC)=C2C(=O)C=C(OC2=C1OC)C1=CC=C(O)C=C1[1][3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development.

| Property | Value |

| Average Molecular Weight | 358.342[3] |

| Monoisotopic Molecular Weight | 358.10525293[3] |

| Classification | O-methylated flavonoid[1][3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols for the isolation, synthesis, and biological evaluation of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone.

Isolation from Natural Sources

4'-Hydroxy-5,6,7,8-tetramethoxyflavone is naturally present in the peels of citrus fruits like the mandarin orange (Citrus reticulata Blanco).[1] The general workflow for its isolation is as follows:

-

Extraction : The plant material is first extracted with a suitable solvent.

-

Concentration : The resulting extract is concentrated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning : The crude extract is then partitioned between an organic solvent (such as dichloromethane (B109758) or chloroform) and water to separate compounds based on their polarity. The organic layer, which contains the polymethoxyflavonoids, is collected.[1]

-

Chromatographic Separation : The partitioned extract undergoes further separation using chromatographic techniques to isolate the pure compound.

Chemical Synthesis

The chemical synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be achieved through a multi-step process:

-

Chalcone (B49325) Formation : A suitably substituted 2'-hydroxyacetophenone (B8834) is condensed with a 4-hydroxybenzaldehyde (B117250) derivative under alkaline conditions (e.g., aqueous alcoholic KOH) to form the corresponding chalcone.[1]

-

Oxidative Cyclization : The chalcone then undergoes oxidative cyclization using a reagent like selenium dioxide or iodine in a suitable solvent to form the flavone ring.[1]

-

Purification : The final synthesized flavone is purified using column chromatography and/or recrystallization.[1]

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[1]

-

Cell Culture : RAW 264.7 cells are cultured in an appropriate medium.[1]

-

Treatment : The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).[1]

-

Stimulation : Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for an additional incubation period (e.g., 24 hours).[1]

-

Measurement of Inflammatory Mediators :

-

Nitric Oxide (NO) : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[1]

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) : The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

-

Gene and Protein Expression (e.g., iNOS, COX-2) : Cell lysates are analyzed by RT-PCR and Western blotting to determine the mRNA and protein levels of key inflammatory enzymes.[1]

-

Signaling Pathways